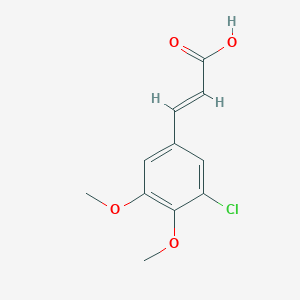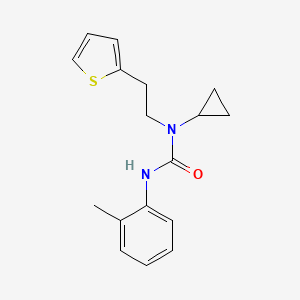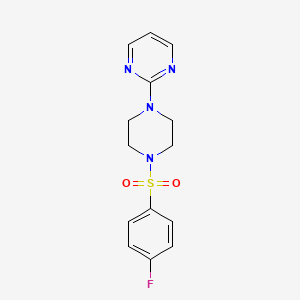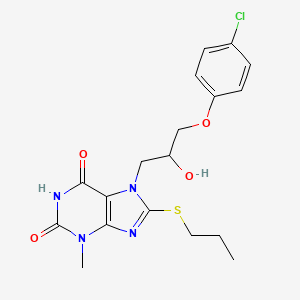
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research into the synthesis and reactions of purine derivatives, including those related to the compound , demonstrates the compound's potential as a versatile intermediate in the production of various heterocyclic systems. The study by Dotsenko et al. (2012) explores the alkylation of 3-cyanopyridine-2(1H)-thiones leading to the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing the compound's utility in constructing penta- and hexacyclic heterocyclic systems with potential biological activity (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S. G., 2012).
Applications in Drug Discovery
The research into 8-aminoalkyl derivatives of purine-2,6-dione, which share a similar purine core with the compound of interest, demonstrates the exploration of these derivatives as ligands for serotonin receptors. Such studies are crucial for the development of new therapeutic agents with potential psychotropic activity. Chłoń-Rzepa et al. (2013) designed a series of derivatives as potential ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting the role of these compounds in investigating new treatments for disorders such as depression and anxiety (Chłoń-Rzepa, G. et al., 2013).
Chemical Properties and Transformations
Further investigations into the chemical properties and transformations of purine derivatives reveal the compound's relevance in the synthesis of novel structures with significant biological activities. Studies by Kini et al. (1987) on the synthesis of 7-methyl-8-oxoguanosine from chloropurine dione derivatives underscore the importance of these chemical transformations in the development of nucleoside analogs with potential therapeutic applications (Kini, G. D. et al., 1987).
Propriétés
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-3-8-28-18-20-15-14(16(25)21-17(26)22(15)2)23(18)9-12(24)10-27-13-6-4-11(19)5-7-13/h4-7,12,24H,3,8-10H2,1-2H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQNNDUQDWLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
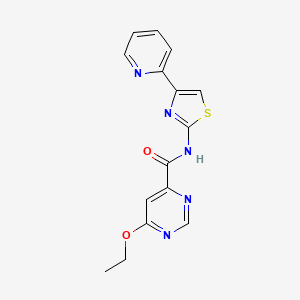
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
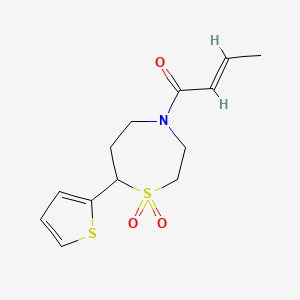

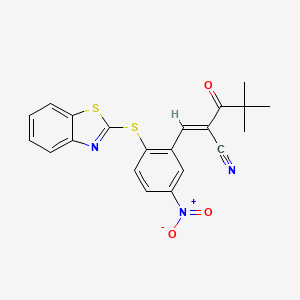

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
